molecular formula C174H278N54O49S2 B1591195 Bovine parathyroid hormone (1-34) CAS No. 12583-68-5

Bovine parathyroid hormone (1-34)

Cat. No. B1591195
CAS RN: 12583-68-5
M. Wt: 3975 g/mol
InChI Key: BHCZZGBILISWFT-KANWXXSKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bovine parathyroid hormone (1-34), also known as PTH (1-34), is a fragment of the parathyroid hormone that consists of the first 34 amino acids . It is a potent parathyroid hormone (PTH) receptor agonist . It increases calcium and inorganic phosphate levels in vivo and can be used for research of osteoporosis .


Synthesis Analysis

The synthesis of PTH (1-34) involves a series of processes including the regulation of gene expression, transcription, and translation . The PTH gene is located on the short arm of chromosome 11 and consists of two introns and three exons . The successful expression of PTH (1-34) in Escherichia coli and the recuperation of highly soluble truncated PTH from the fusion protein by proteolytic digestion has been reported .


Molecular Structure Analysis

The overall structure of the first 34 amino acids of PTH (1-34) is virtually identical, exhibiting a short NH2-terminal and a longer COOH-terminal helix as well as a defined loop region from His14 to Ser17, stabilized by hydrophobic interactions .


Chemical Reactions Analysis

The chemical reactions involving PTH (1-34) are complex and involve various biological processes. For instance, it has been shown that neither of the methionines, found in the native sequence, is indispensable for biological activity .


Physical And Chemical Properties Analysis

The molecular formula of PTH (1-34) is C183H288N54O50S2 and its molecular weight is 4108.77 . It is a solid substance that is soluble in water .

Safety And Hazards

PTH (1-34) is for research use only and not for human or veterinary use . It should be stored in sealed, cool, and dry conditions . In case of contact with skin, eyes, or if ingested, immediate medical attention is required .

Future Directions

While PTH (1-34) is currently used for research purposes, particularly in the study of osteoporosis , future research may explore its potential therapeutic applications in other areas of medicine.

properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C174H278N54O49S2/c1-19-93(16)142(228-156(260)110(46-51-137(243)244)208-167(271)126(82-230)224-168(272)139(90(10)11)225-131(235)73-178)171(275)210-106(42-47-127(179)231)143(247)193-78-133(237)200-111(52-59-278-17)153(257)218-119(68-97-76-188-84-197-97)161(265)219-121(70-129(181)233)163(267)213-114(62-87(4)5)145(249)194-79-132(236)199-101(37-25-28-54-175)146(250)217-118(67-96-75-187-83-196-96)160(264)212-113(61-86(2)3)144(248)195-80-134(238)201-125(81-229)166(270)209-112(53-60-279-18)154(258)206-108(44-49-135(239)240)150(254)204-105(41-32-58-191-174(185)186)155(259)226-140(91(12)13)169(273)211-109(45-50-136(241)242)152(256)216-117(66-95-74-192-100-36-24-23-35-99(95)100)159(263)215-116(64-89(8)9)157(261)205-104(40-31-57-190-173(183)184)148(252)202-102(38-26-29-55-176)147(251)203-103(39-27-30-56-177)149(253)214-115(63-88(6)7)158(262)207-107(43-48-128(180)232)151(255)221-123(72-138(245)246)165(269)227-141(92(14)15)170(274)222-120(69-98-77-189-85-198-98)162(266)220-122(71-130(182)234)164(268)223-124(172(276)277)65-94-33-21-20-22-34-94/h20-24,33-36,74-77,83-93,101-126,139-142,192,229-230H,19,25-32,37-73,78-82,175-178H2,1-18H3,(H2,179,231)(H2,180,232)(H2,181,233)(H2,182,234)(H,187,196)(H,188,197)(H,189,198)(H,193,247)(H,194,249)(H,195,248)(H,199,236)(H,200,237)(H,201,238)(H,202,252)(H,203,251)(H,204,254)(H,205,261)(H,206,258)(H,207,262)(H,208,271)(H,209,270)(H,210,275)(H,211,273)(H,212,264)(H,213,267)(H,214,253)(H,215,263)(H,216,256)(H,217,250)(H,218,257)(H,219,265)(H,220,266)(H,221,255)(H,222,274)(H,223,268)(H,224,272)(H,225,235)(H,226,259)(H,227,269)(H,228,260)(H,239,240)(H,241,242)(H,243,244)(H,245,246)(H,276,277)(H4,183,184,190)(H4,185,186,191)/t93-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,139-,140-,141-,142-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCZZGBILISWFT-KANWXXSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C174H278N54O49S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3975 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16132279

CAS RN

12583-68-5
Record name Parathyroid hormone (1-34), bovine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012583685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
270
Citations
M Li, DR Healy, Y Li, HA Simmons, F Gao… - Journal of …, 2001 - researchgate.net
The current study was designed to compare the skeletal effects of comparable doses of rat parathyroid hormone 1-34 (rPTH) and bovine parathyroid hormone 1-34 (bPTH) in …
Number of citations: 11 www.researchgate.net
S Czekalski, N Loreau, F Paillard… - European Journal of …, 1974 - Wiley Online Library
Biologically active bovine parathyroid hormone (b PTH) 1–34 fragment infused over one hour in normal subjects produced an immediate and sharp increase in the excreted fractions of …
Number of citations: 19 onlinelibrary.wiley.com
MM Ibrahim, LR Forte, ML Thomas - Calcified tissue international, 1982 - Springer
This work was conducted to estimate the replacement dose of the synthetic bovine parathyroid hormone [PTH(1–34)] that is required for maintenance of serum calcium (Ca) in …
Number of citations: 17 link.springer.com
LE Mallette - Annals of internal medicine, 1988 - acpjournals.org
Since bovine parathyroid extract became unavailable for stimulatory testing, the differentiation between hypoparathyroidism and pseudohypoparathyroidism has been made from the …
Number of citations: 25 www.acpjournals.org
SC Miller, AD Kenny - … of the Society for Experimental Biology …, 1985 - journals.sagepub.com
Synthetic bovine parathyroid hormone (1-34) [bPTH(l-34)] has been treated with hydrogen peroxide and assayed for the effect of such treatment on the ability of bPTH(1-34) to activate …
Number of citations: 20 journals.sagepub.com
JSK Sham, VCK Wong, KW Chiu, PKT Pang - General and comparative …, 1986 - Elsevier
The cardiac stimulatory effects of bovine parathyroid hormone (1–34) [bPTH-(1–34)] were studied on isolated atria and ventricular strips from cobra snakes (Naja naja), ducklings (Anas …
Number of citations: 9 www.sciencedirect.com
DP Brennan, MA Levine - Journal of Biological Chemistry, 1987 - ASBMB
A bioactive biotin-containing derivative of the synthetic bovine parathyroid hormone analog [Nle8,Nle18,Tyr34]bovine parathyroid hormone-(1-34) (bPTH-(1-34] amide was prepared by …
Number of citations: 36 www.jbc.org
M Takigawa, M Okada, T Takano… - Journal of dental …, 1984 - journals.sagepub.com
Methods for isolating chondrocytes from the craniofacial complex and culturing them in vitro were established. Chondrocytes which were isolated by collagenase digestion from …
Number of citations: 46 journals.sagepub.com
AJ Shaw, CG Dacke - Journal of endocrinology, 1985 - joe.bioscientifica.com
Mechanisms of initial hypercalcaemic responses to parathyroid hormone (PTH) and 16, 16-dimethyl prostaglandin (PG) E 2 have been investigated in 10-to 12-day-old chicks in vivo …
Number of citations: 9 joe.bioscientifica.com
HM Perry, JC Chappel, E Bellorin-Font, J Tamao… - Journal of Biological …, 1984 - ASBMB
… , 34 tyrosine) bPTH 1-34 (bovine parathyroid hormone 134). Specific binding, which is reversible … addition of 4 ng/ml of bovine parathyroid hormone 1-34,5 ng/ml of bovine parathyroid …
Number of citations: 93 www.jbc.org

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